
3-(o-Tolyl)acrylaldehyde
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Overview
Description
3-(o-Tolyl)acrylaldehyde is an α,β-unsaturated aldehyde featuring an ortho-methyl-substituted phenyl ring conjugated to an acrylaldehyde moiety. This compound is widely utilized in organic synthesis, particularly in asymmetric catalysis and the preparation of chiral intermediates. Its structure combines steric hindrance from the o-tolyl group with the electrophilic reactivity of the aldehyde, making it valuable for stereoselective transformations .
Preparation Methods
Acid-Catalyzed Epoxide Ring-Opening with Aldehydes
Mechanism and Reaction Design
The acid-catalyzed ring-opening of epoxides with aldehydes represents a robust route to α,β-unsaturated aldehydes. In this method, styrene oxide derivatives react with o-tolualdehyde in the presence of p-toluenesulfonic acid (p-TsOH) and (S)-proline as a chiral catalyst. The reaction proceeds via nucleophilic attack of the aldehyde on the protonated epoxide, followed by dehydration to form the conjugated enal .
Optimization of Reaction Parameters
Initial studies using toluene as a solvent at 45°C yielded 30% of the desired product but suffered from competing aldol self-condensation (15% byproduct) . Switching to acetonitrile at 60°C increased the yield to 60%, while adjusting the aldehyde stoichiometry to 1.2 equivalents minimized byproduct formation . Further optimization with 0.8 equivalents of p-TsOH and 20 mol% (S)-proline elevated the yield to 81% (Table 1) .
Table 1: Optimization of Epoxide Ring-Opening for 3-(o-Tolyl)acrylaldehyde Synthesis
Entry | Solvent | Temp (°C) | p-TsOH (equiv) | Yield (%) | Byproduct (%) |
---|---|---|---|---|---|
1 | Toluene | 45 | 0.5 | 30 | 15 |
2 | CH₃CN | 60 | 0.8 | 81 | <5 |
α-Bromo Enal Synthesis and Dehydrohalogenation
Preparation of α-Bromo Enals
α-Bromo enals serve as precursors to acrylaldehydes via elimination reactions. A representative protocol involves treating o-tolualdehyde with sodium hydride in tetrahydrofuran (THF) at 0°C, followed by bromination to yield (Z)-2-bromo-3-(o-tolyl)acrylaldehyde . This intermediate is purified via column chromatography (petroleum ether/ethyl acetate, 5:1) .
Dehydrohalogenation to Acrylaldehydes
The bromo enal undergoes base-mediated elimination using cesium carbonate (Cs₂CO₃) in ethyl acetate, producing this compound in 68% yield . Catalytic enantioselective variants employ chiral triazolium salts (e.g., catalyst E) to achieve enantiomeric ratios (er) of 99:1 .
Palladium-Catalyzed Allyl-Allyl Cross-Coupling
Reaction Setup and Substrate Scope
Palladium-catalyzed coupling of allylic carbonates with o-tolyl boronate esters provides access to functionalized acrylaldehydes. A representative procedure uses palladium acetate (2.2 mg, 0.010 mmol), tris(4-trifluoromethylphenyl)phosphine (9.3 mg, 0.020 mmol), and Cs₂CO₃ (76 mg, 0.50 mmol) in THF at 60°C . The reaction affords this compound derivatives in 59% yield with 93:7 er .
Gram-Scale Synthesis
Scaling the reaction to 1.0 mmol maintains efficiency, yielding 740 mg (74%) of product after silica gel chromatography . This method highlights the industrial viability of palladium-mediated approaches.
Claisen-Schmidt Condensation
Base-Catalyzed Aldol Dehydration
Condensing o-tolualdehyde with acetaldehyde under basic conditions (e.g., NaOH in ethanol) generates the β-hydroxy aldehyde intermediate, which dehydrates to form this compound. However, this method faces challenges in regioselectivity, often producing mixtures of E/Z isomers .
Acid-Catalyzed Variants
Employing p-TsOH in acetonitrile at 60°C enhances selectivity for the E-isomer (85:15 E/Z ratio) but requires careful control of reaction time to prevent polymerization .
Oxidation of Allylic Alcohols
Alcohol Precursor Synthesis
Hydroalumination of 3-(o-tolyl)propargyl alcohol with DIBAL-H at −78°C yields the allylic alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (82% yield) .
Alternative Oxidants
Swern oxidation (oxalyl chloride, dimethyl sulfide) achieves comparable yields (78%) but necessitates stringent moisture control .
Chemical Reactions Analysis
Reduction Reactions
The α,β-unsaturated aldehyde group undergoes selective reduction under controlled conditions:
Catalytic Hydrogenation
-
Using transfer hydrogenation with BNAH (1-benzyl-1,4-dihydronicotinamide), the compound is reduced to 3-(o-tolyl)propanal with 94% conversion under ambient conditions .
-
Reagents : BNAH, Cs2CO3, 1,4-dioxane.
-
Mechanism : Hydride transfer to the β-carbon, followed by protonation.
Stereoselective Reduction
-
Sodium borohydride in methanol reduces the aldehyde to 3-(o-tolyl)propanol without affecting the aromatic ring .
Reaction Type | Reagents/Conditions | Product | Yield/Conversion |
---|---|---|---|
Catalytic hydrogenation | BNAH, Cs2CO3, 25°C, 24h | 3-(o-Tolyl)propanal | 94% |
Borohydride reduction | NaBH4, MeOH, 0°C, 1h | 3-(o-Tolyl)propanol | 88% |
Nucleophilic Substitution
The aldehyde group reacts with nucleophiles to form derivatives:
Imine Formation
-
Primary amines (e.g., benzylamine) form Schiff bases under acid catalysis .
-
Conditions : Toluene, 0°C, 72h.
Acetalization
Cycloaddition Reactions
3-(o-Tolyl)acrylaldehyde participates in N-heterocyclic carbene (NHC)-catalyzed [4+2] annulations with enones, forming chiral organosilanes :
Key Steps :
-
Polarity Inversion : NHC activates the aldehyde via Breslow intermediate formation.
-
Enolate Formation : Rate-determining step with ΔG‡ = 19.48 kcal/mol .
-
Stereoselective [4+2] Cycloaddition : Favors RS-configuration due to lower distortion energy (ΔΔG = 0.00 kcal/mol for RS-TS4 vs. 16.26 kcal/mol for SS-TS4) .
Configuration | ΔΔG (kcal/mol) | ΔE‡ (kcal/mol) | Dominant Pathway |
---|---|---|---|
RS | 0.00 | 16.24 | Yes |
RR | 12.71 | 30.01 | No |
SS | 16.26 | 33.41 | No |
Spectroscopic Characterization
Critical NMR data for reaction monitoring:
Proton/Environment | δ (ppm) | Multiplicity | Source |
---|---|---|---|
Aldehyde (CHO) | 9.61–9.66 | d, J = 7.8 Hz | |
α,β-Vinylic (CH=CH) | 6.66–7.65 | dd, J = 7.8–16.0 Hz | |
o-Tolyl methyl (CH3) | 2.31–2.38 | s |
Mechanistic Insights
NHC Catalysis :
-
NHC acts as a Lewis base, enabling umpolung reactivity at the aldehyde carbon .
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The enolate intermediate (M03BA) exhibits a free energy barrier of −3.95 kcal/mol, favoring rapid annulation .
Stereoelectronic Effects :
Scientific Research Applications
Chemical Synthesis
1.1. Intermediate in Organic Synthesis
3-(o-Tolyl)acrylaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is frequently utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo further chemical transformations. For instance, it can be converted into various derivatives such as 3-(o-tolyl)propanoic acid and 3-(o-tolyl)propanol through oxidation and reduction processes, respectively .
1.2. Reaction Mechanisms
The compound can participate in several types of reactions:
- Aldol Condensation : It can undergo aldol condensation with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
- Formation of Imines : The aldehyde functionality allows for the formation of imines when reacted with primary amines, which can be significant in synthesizing nitrogen-containing compounds .
- Polymerization : Its vinyl group can also participate in polymerization reactions, leading to the formation of larger macromolecules useful in material science .
Biological Applications
2.1. Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
2.2. Anti-Cancer Research
In recent studies, compounds derived from this compound have been evaluated for their anti-cancer activities, particularly against melanoma cell lines. The compound's ability to form covalent bonds with biological molecules may play a role in modulating enzyme activity and influencing cancer cell proliferation .
Industrial Applications
3.1. Production of Fragrances and Flavorings
Due to its aromatic properties, this compound is utilized in the fragrance industry for producing scents and flavoring agents. Its pleasant odor profile makes it suitable for incorporation into perfumes and food products .
3.2. Material Science
The compound's reactivity allows it to be used in the development of new materials, including polymers that may exhibit desirable physical properties for various applications such as coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The reactivity, stability, and applications of 3-(o-Tolyl)acrylaldehyde are influenced by its substitution pattern. Below is a detailed comparison with structurally related compounds, supported by experimental data.
Positional Isomers: Meta- and Para-Tolyl Derivatives
- 3-(m-Tolyl)acrylaldehyde (CAS: 93614-80-3):
The meta-methyl substituent reduces steric hindrance compared to the ortho isomer. This compound is stored under inert conditions (2–8°C) due to its sensitivity, similar to the ortho derivative. However, its electronic profile is less perturbed, leading to distinct reactivity in nucleophilic additions . - 3-(p-Tolyl)acrylaldehyde :
In asymmetric synthesis, the para isomer exhibits higher yields (67% vs. 49%) but slightly lower enantiomeric excess (77% ee vs. 78% ee) compared to the ortho derivative. The para-methyl group minimizes steric clashes, enhancing reaction efficiency but slightly compromising selectivity .
Substituent Effects: Electronic and Steric Modifications
- 3-(4-Bromophenyl)acrylaldehyde :
Replacing the methyl group with bromine introduces an electron-withdrawing effect, altering the aldehyde’s electrophilicity. This enhances reactivity in cross-coupling reactions but reduces stability under basic conditions . - 3-(4-(Dimethylamino)phenyl)acrylaldehyde: The strong electron-donating dimethylamino group amplifies fluorescence properties, making this derivative a preferred choice in optical sensors. It achieves 81% yield in indolizine synthesis, outperforming the o-tolyl analog (49%) due to reduced steric constraints .
Heteroaromatic and Extended Conjugation Systems
- 3-(2-Thienyl)acrylaldehyde (CAS: 14756-03-7):
Substituting the benzene ring with thiophene introduces sulfur-mediated conjugation, shifting UV-Vis absorption maxima. This derivative is pivotal in materials science for tuning electronic properties . - (Z)-3-(Naphthalen-2-yl)acrylaldehyde (CAS: 213617-67-5):
The naphthyl group extends conjugation, improving thermal stability and photophysical properties. It achieves a 71% synthesis yield, higher than the o-tolyl variant, likely due to favorable π-π interactions during crystallization .
Key Data and Research Findings
Table 1. Comparative Properties of this compound and Analogs
Steric and Electronic Influences
- Steric Effects : The ortho-methyl group in this compound introduces significant steric hindrance, lowering reaction yields (e.g., 49% in asymmetric synthesis) compared to para and meta isomers. However, this hindrance enhances enantioselectivity in certain catalytic processes .
- Electronic Effects: Electron-donating groups (e.g., dimethylamino) increase electron density at the α,β-unsaturated site, boosting fluorescence and sensor efficacy. Conversely, electron-withdrawing groups (e.g., bromine) enhance electrophilicity for nucleophilic attacks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(o-Tolyl)acrylaldehyde, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via oxidation of allylic alcohols. For example, (E)-3-phenyl-3-(p-tolyl)prop-2-en-1-ol can be oxidized using MnO₂ in CHCl₃ (0.3 M) at room temperature for 3 days . Optimization involves adjusting stoichiometry (e.g., 4.0 equivalents of MnO₂) and reaction time. Purification via column chromatography (SiO₂, eluent based on Rf values) ensures high yield (e.g., 80%) .
- Key Characterization : FTIR (aldehyde C=O stretch ~1700 cm⁻¹), ¹H NMR (α,β-unsaturated aldehyde protons at δ 9.5–10.5 ppm), and ¹³C NMR (aldehyde carbon ~190–200 ppm) confirm structure .
Q. How is the stereochemical purity of this compound validated in asymmetric synthesis?
- Methodology : Chiral HPLC (e.g., Chiralpak AD column with hexane/IPA) quantifies enantiomeric excess (e.g., 96:4 er) . X-ray crystallography resolves absolute configuration, as demonstrated in structurally similar brominated analogs (orthorhombic space group Pna2₁) .
Advanced Research Questions
Q. What catalytic systems enable enantioselective transformations of this compound in cascade reactions?
- Methodology : N-Heterocyclic carbene (NHC) catalysts, such as triazolium salts, promote enantioselective [10+2] cycloadditions. For example, combining this compound with a trifluoroacetyl-indolyl enone in DMSO at 25°C yields complex heterocycles (92% yield, 96:4 er) .
- Key Parameters : Catalyst loading (10 mol%), oxidant (e.g., 1.5 equivalents), and base (e.g., DABCO) critically influence stereoselectivity .
Q. How do electronic effects of the o-tolyl group influence reactivity in Michael-Michael cascade reactions?
- Methodology : Comparative studies with analogs (e.g., 3-(p-tolyl)acrylaldehyde) reveal steric and electronic modulation. The o-tolyl group’s ortho-methyl substituent enhances steric hindrance, favoring specific transition states in organocatalytic reactions .
- Data Analysis : Kinetic studies (e.g., rate constants via ¹H NMR) and DFT calculations correlate substituent effects with reaction pathways .
Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?
- Methodology : Slow evaporation in polar solvents (e.g., EtOAc/hexane) facilitates single-crystal growth. For example, brominated analogs crystallize in orthorhombic systems (a = 12.123 Å, b = 15.090 Å), with H-atom parameters refined using SHELXL .
- Troubleshooting : Twinning or poor diffraction may require alternative solvents (e.g., CHCl₃) or cryocooling (100 K) .
Q. How are contradictory reactivity trends in oxidation reactions of this compound reconciled?
- Methodology : Divergent outcomes (e.g., overoxidation vs. stabilization) are analyzed via controlled experiments. For instance, MnO₂ selectively oxidizes allylic alcohols without degrading the α,β-unsaturated aldehyde . Competing side reactions (e.g., polymerization) are mitigated by inert atmospheres and low temperatures (−20°C storage) .
Q. Key Research Gaps
- Mechanistic Insights : Detailed kinetic profiling of NHC-catalyzed reactions to elucidate stereocontrol.
- Stability Studies : Long-term storage conditions (−20°C under argon) require validation via accelerated degradation tests .
- Computational Modeling : DFT studies to predict reactivity of substituted acrylaldehydes in organocatalysis.
Properties
CAS No. |
4549-82-0 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-(2-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3 |
InChI Key |
ZAUAFFKABKNGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC=O |
Origin of Product |
United States |
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